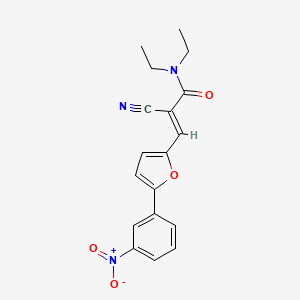

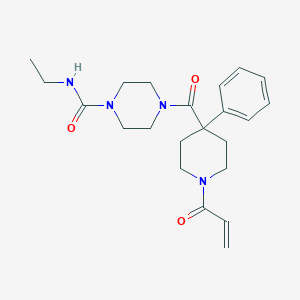

3-(4-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The presence of a fluorophenyl group, a carboxylic acid group, a sulfanyl group, and a ketone group suggest that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, with the various functional groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis and Characterization

- Compounds similar to 3-(4-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid have been synthesized and characterized for their potential in medicinal chemistry. For instance, Farag et al. (2012) synthesized novel quinazolinone derivatives to evaluate their anti-inflammatory and analgesic activities (Farag et al., 2012).

Antibacterial and Antimicrobial Activities

- Goueffon et al. (1981) reported on a quinolone derivative with broad antibacterial activity in experimental infections (Goueffon et al., 1981). Additionally, Kuramoto et al. (2003) found that certain quinolone derivatives exhibit strong antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). Patel and Patel (2010) also synthesized fluoroquinolone-based compounds demonstrating antifungal and antibacterial activities (Patel & Patel, 2010).

Novel Compounds Synthesis

- Reddy et al. (2012) described the synthesis of novel compounds related to 4-oxo-3,4-dihydroquinazoline, highlighting the potential of these compounds in various applications (Reddy et al., 2012).

Potential in Anticonvulsant and Antimicrobial Treatment

- Rajasekaran et al. (2013) synthesized and evaluated novel thioxoquinazolinone derivatives for their anticonvulsant and antimicrobial activities, demonstrating the versatility of quinazolinone derivatives (Rajasekaran et al., 2013).

Photostability and Photochemical Properties

- Mella et al. (2001) studied the photochemical behavior of a quinolone derivative in aqueous solutions, providing insights into the photostability of similar compounds (Mella et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3S/c16-9-2-4-10(5-3-9)18-13(19)11-6-1-8(14(20)21)7-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTJRAMZAUQCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658088 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

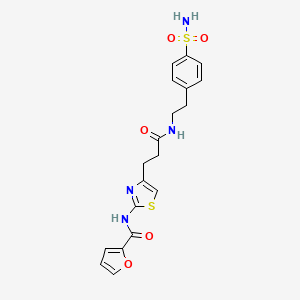

![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)

![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)